(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality (4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Core in Histamine H3 Receptor Antagonists
The research by Swanson et al. (2009) highlights the development of small molecules with heterocyclic cores that possess high affinity for the human histamine H3 receptor. These compounds, including derivatives similar to the compound , showcase a range of hetero-aromatic linkers like pyridine, pyrazine, oxazole, isoxazole, thiazole, furan, thiophene, and pyrrole, indicating their potential application in the development of selective antagonists for therapeutic purposes (Swanson et al., 2009).
Corrosion Inhibition of Mild Steel
Singaravelu et al. (2022) investigated the inhibitive effect of organic inhibitors, including those with furan-based structures, on the corrosion of mild steel in acidic media. The study found significant inhibition efficiencies, suggesting applications in materials science, specifically in corrosion protection (Singaravelu et al., 2022).
Synthesis of Naphtho[2,1-b]furan Derivatives
Abdelhamid et al. (2012) focused on synthesizing derivatives containing the naphtho[2,1-b]furan moiety, highlighting the versatility of furan derivatives in synthesizing complex heterocyclic compounds. This research provides insights into synthetic strategies and the potential for creating novel compounds with significant biological or material properties (Abdelhamid et al., 2012).
Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) synthesized and tested the antimicrobial activity of pyridine derivatives, suggesting the potential of furan and related heterocyclic compounds in developing new antimicrobial agents. The study underscores the importance of structural diversity in medicinal chemistry for targeting various microbial strains (Patel et al., 2011).
properties
IUPAC Name |
furan-2-yl-[4-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-13-15(26-18(19-13)22-6-2-3-7-22)17(24)21-10-8-20(9-11-21)16(23)14-5-4-12-25-14/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKRTYGWLOXASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(furan-2-carbonyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.